Darotropium bromide

Descripción general

Descripción

Bromuro de Darotropio: es un antagonista muscarínico de acción prolongada (LAMA) y un fármaco anticolinérgico inhalado. Se utiliza principalmente en el tratamiento de enfermedades respiratorias, particularmente la enfermedad pulmonar obstructiva crónica (EPOC). El compuesto funciona bloqueando la acción de la acetilcolina sobre los receptores muscarínicos, lo que lleva a la broncodilatación y a la mejora del flujo de aire en los pulmones .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El bromuro de darotropio se sintetiza a través de una serie de reacciones químicas que comienzan con el fenilacetato de etilo. El proceso implica la reacción del fenilacetato de etilo con isopropil tropanol para formar fenilacetato de isopropil tropeína. Este intermedio luego se somete a reacciones de sustitución, reducción y adición para producir bromuro de darotropio .

Métodos de producción industrial: La producción industrial del bromuro de darotropio sigue rutas sintéticas similares, pero está optimizada para la fabricación a gran escala. El proceso está diseñado para ser simple, seguro y controlable, lo que lo hace adecuado para aplicaciones industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: El bromuro de darotropio se somete a diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción se pueden utilizar para modificar la estructura del bromuro de darotropio, lo que lleva a la formación de derivados reducidos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido cloroperbenzoico.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como haluros de alquilo y bases fuertes.

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados del bromuro de darotropio, que pueden tener diferentes propiedades farmacológicas y aplicaciones .

Aplicaciones Científicas De Investigación

Clinical Applications

Darotropium bromide is predominantly used in managing respiratory conditions. Its efficacy in improving lung function makes it a vital component in the therapeutic regimen for COPD. The following points summarize its clinical applications:

- Chronic Obstructive Pulmonary Disease (COPD) : Clinical studies have demonstrated that this compound significantly improves lung function and quality of life in patients with COPD by reducing exacerbations and hospitalizations.

- Asthma Management : Although primarily indicated for COPD, this compound is also being evaluated for its potential benefits in asthma management, particularly in patients who require additional bronchodilation beyond standard therapies .

Research Applications

This compound serves as an important model compound in various scientific research domains:

- Pharmacological Studies : Researchers utilize this compound to explore the pharmacodynamics and pharmacokinetics of muscarinic antagonists. It aids in understanding receptor interactions and cellular signaling pathways.

- Bioequivalence Studies : this compound is involved in bioequivalence studies to compare its inhalation formulations against reference products, ensuring consistent therapeutic efficacy across different formulations .

- Chemistry Research : It is employed as a model compound to investigate the chemical properties and reactions of muscarinic receptor antagonists, contributing to the development of new therapeutic agents.

Case Studies

Several case studies have highlighted the clinical implications and safety profile of this compound:

- Acute Urinary Retention : A notable case involved a patient experiencing acute urinary retention attributed to intravenous administration of ipratropium bromide combined with salbutamol. This case underscores the importance of monitoring side effects associated with anticholinergic medications, including this compound .

Industrial Applications

In addition to its therapeutic uses, this compound plays a role in pharmaceutical manufacturing:

- Inhalation Therapy Development : The compound is integral to developing inhalation therapies and drug delivery systems that optimize aerosol formulations for better patient outcomes.

- Drug Formulation Research : Ongoing research focuses on enhancing the stability and bioavailability of this compound formulations through innovative delivery methods.

Mecanismo De Acción

El bromuro de darotropio ejerce sus efectos bloqueando la acción de la acetilcolina sobre los receptores muscarínicos, específicamente el subtipo de receptor M3. Esta inhibición previene la contracción del músculo liso de las vías respiratorias, lo que lleva a la broncodilatación y a la mejora del flujo de aire. La acción del compuesto sobre el receptor M3 también reduce la secreción de moco, lo que ayuda aún más en la función respiratoria .

Comparación Con Compuestos Similares

Compuestos similares:

Bromuro de Ipratropio: Otro antagonista muscarínico que se utiliza en el tratamiento de enfermedades respiratorias.

Bromuro de Tiotropio: Un antagonista muscarínico de acción prolongada similar al bromuro de darotropio pero con diferentes propiedades farmacocinéticas.

Bromuro de Aclindinio: Otro LAMA que se utiliza en el tratamiento de la EPOC, con un perfil de unión a los receptores diferente.

Singularidad: El bromuro de darotropio es único debido a su afinidad de unión específica para el receptor M3 y su larga duración de acción, lo que lo hace particularmente eficaz para la administración una vez al día en el tratamiento de la EPOC .

Actividad Biológica

Darotropium bromide, also known as GSK-233705, is a long-acting muscarinic antagonist (LAMA) currently under investigation for its potential use in treating chronic obstructive pulmonary disease (COPD) and asthma. This compound exhibits significant biological activity through its mechanism of action on muscarinic acetylcholine receptors, primarily the M3 subtype, which plays a crucial role in bronchoconstriction.

This compound functions by selectively antagonizing the M3 muscarinic receptors located in the airway smooth muscle. This inhibition leads to bronchodilation, thereby alleviating symptoms associated with obstructive airway diseases. The drug's long duration of action allows for once-daily dosing, which is advantageous for patient compliance.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound indicates effective inhalation delivery, which maximizes local lung exposure while minimizing systemic side effects. Studies have shown that darotropium achieves significant improvements in lung function, measured by forced expiratory volume in one second (FEV1), within minutes of administration and maintains efficacy over a 24-hour period.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C24H29BrN2 |

| CAS Registry Number | 850607-58-8 |

| Route of Administration | Inhalation |

| Duration of Action | Long-acting (24 hours) |

Clinical Efficacy

Clinical trials have demonstrated that this compound significantly improves lung function in patients with COPD compared to placebo. For instance, in a Phase II study, patients receiving darotropium showed a statistically significant increase in FEV1 compared to those on placebo.

Case Studies and Clinical Trials

-

Study on COPD Patients :

- Objective : To evaluate the efficacy of this compound in improving lung function.

- Design : Randomized, double-blind, placebo-controlled trial.

- Results : Patients treated with darotropium exhibited a mean improvement in FEV1 of approximately 200 mL at 24 hours post-dose compared to baseline measurements.

-

Safety Profile :

- Adverse effects reported were generally mild and included dry mouth and headache. Serious adverse events were rare and comparable to placebo groups.

Comparative Analysis with Other Bronchodilators

Darotropium has been compared with other anticholinergics like tiotropium and ipratropium bromide. While all these agents share similar mechanisms, darotropium's longer duration of action may provide enhanced therapeutic benefits.

Efficacy Comparison Table

| Drug | Onset of Action | Duration of Action | FEV1 Improvement (mL) |

|---|---|---|---|

| This compound | 5 minutes | 24 hours | 200 |

| Tiotropium | 30 minutes | 24 hours | 150 |

| Ipratropium | 15 minutes | 4-6 hours | 100 |

Propiedades

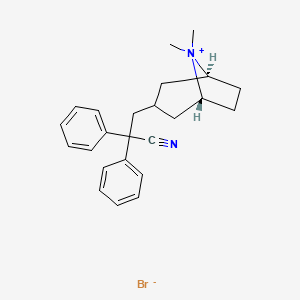

IUPAC Name |

3-[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl]-2,2-diphenylpropanenitrile;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N2.BrH/c1-26(2)22-13-14-23(26)16-19(15-22)17-24(18-25,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,19,22-23H,13-17H2,1-2H3;1H/q+1;/p-1/t19?,22-,23+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRNUVNMUYSOFQ-FUHGUCTDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850607-58-8 | |

| Record name | Darotropium bromide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850607588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DAROTROPIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W2V1U785A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.